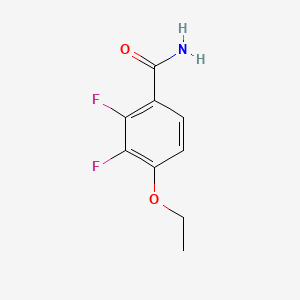

4-Ethoxy-2,3-difluorobenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

4-ethoxy-2,3-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXUEERRMBKGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305308 | |

| Record name | 4-Ethoxy-2,3-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-57-5 | |

| Record name | 4-Ethoxy-2,3-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,3-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Ethoxy 2,3 Difluorobenzamide

Design and Chemical Synthesis of Novel 4-Ethoxy-2,3-difluorobenzamide Derivatives

Exploration of Palladium-Catalyzed Transformations for Benzamide (B126) Systems

Palladium-catalyzed reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For benzamide systems, these transformations offer a versatile platform for derivatization, primarily through C-H activation/functionalization and cross-coupling reactions. While specific palladium-catalyzed derivatizations of this compound are not extensively documented in publicly available literature, the general principles and methodologies applied to other benzamides provide a clear framework for potential derivatization strategies.

The primary focus of these strategies is often the activation of C-H bonds ortho to the amide directing group, or the coupling of a pre-functionalized (e.g., halogenated) benzamide with various partners. The amide functionality itself can act as a directing group, facilitating the regioselective functionalization of the aromatic ring. snnu.edu.cnnih.gov

Palladium catalysis can proceed through various cycles, such as Pd(0)/Pd(II) and Pd(II)/Pd(IV), depending on the reactants and conditions. snnu.edu.cnnih.gov For instance, the Pd(0)/Pd(II) cycle is common in cross-coupling reactions, starting with the oxidative addition of an organohalide to a Pd(0) complex. libretexts.org In contrast, C-H activation pathways often involve a Pd(II)/Pd(IV) cycle, where a Pd(II) species coordinates to the directing group and activates a nearby C-H bond. snnu.edu.cnnih.gov

A range of palladium catalysts and ligands have been developed to optimize these transformations for benzamide systems. The choice of ligand is crucial for the success of the reaction, influencing reactivity, selectivity, and substrate scope. Common ligands include phosphines, such as RuPhos and BrettPhos, which have been shown to be effective in the C,N-cross coupling of halo-aminopyridines. nih.gov

The following table summarizes various palladium-catalyzed transformations that have been successfully applied to benzamide and related aromatic systems, which could be adapted for the derivatization of this compound.

| Transformation | Catalyst System | Coupling Partner | Key Features |

| Ortho-Arylation | Pd(OAc)₂ / Ligand | Aryl Halides | The amide group directs the regioselective arylation at the ortho position. snnu.edu.cn |

| Ortho-Acylation | Pd(TFA)₂ | Arylglyoxylic Acids | Decarboxylative coupling to introduce an acyl group at the ortho position. mdpi.com |

| C,N-Cross Coupling | RuPhos/BrettPhos Precatalysts | Amines | Synthesis of N-substituted aminobenzamides from halobenzamides. nih.gov |

| Three-Component Annulation | Pd(OAc)₂ | Aryl Iodides, Maleimide | Involves multiple C-H activations to construct fused ring systems. rsc.org |

These methodologies highlight the potential for creating a diverse library of derivatives from a core this compound scaffold. For example, assuming a halogen substituent could be introduced onto the aromatic ring of this compound, palladium-catalyzed cross-coupling reactions could be employed to introduce new aryl, alkyl, or other functional groups. libretexts.orgnih.gov Alternatively, direct C-H activation at the positions ortho to the amide could be explored for functionalization, although the existing fluorine substituents will influence the regioselectivity of such reactions. snnu.edu.cnnih.gov

Advanced Structural Characterization and Spectroscopic Investigations of 4 Ethoxy 2,3 Difluorobenzamide

Experimental Spectroscopic Profiling

Spectroscopic profiling provides a fundamental understanding of the molecular structure and electronic properties of 4-Ethoxy-2,3-difluorobenzamide.

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman) and Band Assignments

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, has been instrumental in characterizing the functional groups and vibrational modes of this compound. A comprehensive analysis, supported by density functional theory (DFT) calculations, allows for precise assignment of the observed spectral bands. rsc.orgresearchgate.net

The high-wavenumber region is dominated by the stretching vibrations of the amine (NH₂) and aromatic C-H groups. The asymmetric and symmetric stretching modes of the NH₂ group are typically observed in the FT-IR spectrum. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy group are found in the 2900-3000 cm⁻¹ range. researchgate.net

The carbonyl (C=O) stretching vibration of the benzamide (B126) group is a prominent feature, appearing as a strong band in the FT-IR spectrum, which is crucial for identifying the amide functionality. The vibrations of the benzene (B151609) ring, including C-C stretching, are observed in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations, characteristic of the difluoro substitution, are also identified within the fingerprint region. researchgate.net The agreement between experimentally observed frequencies and theoretically calculated values provides strong validation for the structural analysis. rsc.org

Table 1: Selected Vibrational Frequencies and Assignments for this compound

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

|---|---|---|

| 3421 | 3420 | NH₂ asymmetric stretching |

| 3310 | 3308 | NH₂ symmetric stretching |

| 3085 | 3083 | Aromatic C-H stretching |

| 2985 | 2988 | CH₂ asymmetric stretching |

| 1665 | 1667 | C=O stretching |

| 1618 | 1619 | NH₂ scissoring |

| 1575 | 1577 | C-C stretching |

| 1290 | 1292 | C-O-C asymmetric stretching |

| 1255 | 1258 | C-F stretching |

| 835 | 837 | C-H out-of-plane bending |

Data sourced from quantum chemical and spectral investigations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

While detailed experimental NMR spectra for this compound are not extensively reported in the reviewed literature, the expected resonances can be predicted based on its molecular structure and general principles of NMR spectroscopy.

¹H NMR: The proton spectrum would be expected to show distinct signals for the ethoxy group, the aromatic ring protons, and the amide protons. The ethoxy group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic region would display signals for the two protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the fluorine and ethoxy substituents. The two amide (NH₂) protons may appear as a broad singlet.

¹³C NMR: The carbon spectrum would reveal unique signals for each chemically distinct carbon atom. This includes two signals for the ethoxy group, six signals for the aromatic carbons (including those bonded to the fluorine, ethoxy, and amide groups), and a downfield signal for the carbonyl carbon of the amide group. udel.educhemguide.co.uk The carbons directly bonded to fluorine would exhibit C-F coupling.

¹⁹F NMR: Given the two fluorine atoms at the C2 and C3 positions, the ¹⁹F NMR spectrum is expected to show two distinct signals. alfa-chemistry.comucsb.edu The chemical shifts would be characteristic of fluorine atoms attached to an aromatic ring. Furthermore, these signals would likely exhibit coupling to each other (F-F coupling) and to adjacent protons (H-F coupling), providing valuable information about the connectivity and spatial arrangement of the fluorine atoms. ucsb.edu

Electronic Absorption Spectroscopy (UV-Vis) and Interpretation of Electronic Transitions

The electronic properties and transitions of this compound have been investigated using UV-Vis spectroscopy and supported by time-dependent DFT (TD-DFT) calculations. nih.gov The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions. rsc.org

The UV-Vis spectrum, typically recorded in a solvent like ethanol, shows absorption bands corresponding to π → π* and n → π* transitions. nih.gov The π → π* transitions are generally high-intensity bands arising from electron excitation within the aromatic system and the carbonyl group. The n → π* transitions, which are typically weaker, involve the excitation of non-bonding electrons from the oxygen and nitrogen atoms to the π* orbitals of the carbonyl and phenyl groups. For this compound, the calculated absorption maximum (λmax) associated with the primary electronic transition is found to be around 295 nm, which corresponds to the HOMO-LUMO energy gap. This transition is primarily assigned to a π → π* excitation. researchgate.net

Intermolecular Interactions and Supramolecular Architecture

The solid-state structure of this compound is defined by the specific intermolecular interactions that organize the molecules into a stable, three-dimensional lattice.

Analysis of Hydrogen Bonding Networks and Intermolecular Forces

The primary intermolecular force governing the supramolecular structure of this compound is hydrogen bonding. rsc.org The amide functional group is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). The most significant interaction involves the formation of hydrogen bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. libretexts.org This N-H···O interaction is a robust and highly directional force that plays a key role in the formation of ordered assemblies. Other weaker interactions, such as C-H···F and C-H···O hydrogen bonds, may also contribute to the stability of the crystal packing.

Conformational Analysis in Solution and Solid States

The conformational landscape of this compound, a molecule of interest in medicinal chemistry, is dictated by the rotational freedom around its single bonds and the interplay of steric and electronic effects imparted by its substituents. Understanding the preferred conformations in both the solid state and in solution is crucial for elucidating its structure-activity relationships. The primary methods for this investigation include single-crystal X-ray diffraction for the solid state and spectroscopic techniques, complemented by computational modeling, for the solution state.

Solid-State Conformation: Insights from X-ray Crystallography and Theoretical Modeling

In the solid state, the conformation of this compound is primarily determined by the packing forces within the crystal lattice and the formation of intermolecular hydrogen bonds. While detailed experimental crystallographic data is not extensively published, theoretical studies based on Density Functional Theory (DFT) provide significant insights into the solid-state structure, particularly its dimerization.

Theoretical models indicate that this compound forms a centrosymmetric dimer in the solid state, facilitated by strong intermolecular hydrogen bonds between the amide groups of two adjacent molecules. Specifically, the hydrogen of the amino group of one molecule forms a hydrogen bond with the carbonyl oxygen of the other, and vice versa. This results in a stable, planar eight-membered ring structure.

A comparison of selected theoretically optimized geometric parameters with available experimental X-ray diffraction data highlights a good correlation, validating the computational approach.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for this compound

| Parameter | Bond/Angle | Theoretical (DFT) | Experimental (XRD) |

|---|---|---|---|

| Bond Length | C=O | 1.259 | 1.238 |

| C-N | 1.358 | 1.335 | |

| C-C (amide) | 1.498 | 1.503 | |

| Bond Angle | O=C-N | 122.1° | 122.9° |

| O=C-C | 120.5° | 120.1° |

The planarity of the benzamide moiety is a key feature of its solid-state conformation. The dihedral angle between the aromatic ring and the amide group is calculated to be nearly planar, which is a common feature in many benzamide derivatives as it allows for π-conjugation between the benzene ring and the carbonyl group.

Conformational Flexibility in Solution

In solution, the conformational freedom of this compound is significantly greater than in the solid state due to the absence of crystal packing forces. The conformation is influenced by the solvent environment and the intrinsic rotational barriers of the molecule's single bonds. The two primary points of rotational freedom are the C-O bond of the ethoxy group and the C-C bond connecting the amide group to the benzene ring.

Potential Energy Surface (PES) Scan:

Theoretical conformational analysis through a Potential Energy Surface (PES) scan reveals the rotational barrier around the C-O bond of the ethoxy group. The scan, performed by systematically rotating the dihedral angle of the C-C-O-C chain, indicates a relatively low energy barrier for the rotation of the ethyl group. This suggests that in solution, the ethoxy group is likely to be conformationally mobile, rapidly interconverting between different staggered conformations.

Spectroscopic Evidence:

While detailed 2D NMR studies like NOESY or ROESY are not widely available to definitively map the through-space interactions and confirm the predominant solution conformation, ¹H NMR spectroscopy provides some clues. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine and ethoxy substituents. The observation of sharp, well-resolved signals in the ¹H NMR spectrum at room temperature suggests that any conformational exchange processes, such as the rotation of the ethoxy group, are fast on the NMR timescale.

The conformation of the amide group relative to the aromatic ring in solution is also of significant interest. The presence of two ortho fluorine atoms introduces steric hindrance and electronic repulsion, which can influence the planarity between the amide group and the benzene ring. In related 2,6-difluorobenzamide (B103285) structures, a non-planar conformation has been observed to be preferential. For this compound, while a high degree of planarity is favored for conjugation, a slight twist may occur in solution to alleviate steric strain.

Quantum Chemical and Computational Modeling of 4 Ethoxy 2,3 Difluorobenzamide

Density Functional Theory (DFT) Based Investigations of Electronic and Geometric Structure

Density Functional Theory (DFT) has been a primary tool for exploring the electronic and geometric structure of 4-ethoxy-2,3-difluorobenzamide. These computational methods provide a fundamental understanding of the molecule's behavior at the atomic level.

Optimization of Molecular Geometries and Stability Analysis

To determine the most stable conformation of this compound (4EDFB), its molecular geometry has been optimized using the B3LYP method with different basis sets, such as 6-31+G(d,p) and 6-311++G(d,p). researchgate.netresearchgate.net A potential energy surface (PES) scan was performed by rotating the C4–O10–C17–H18 dihedral angle to identify the minimum energy conformation. researchgate.net The optimized geometrical parameters, including bond lengths and bond angles, have been calculated and show good agreement with available experimental data. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | B3LYP/6-31+G(d,p) | B3LYP/6-311++G(d,p) |

| Bond Lengths (Å) | ||

| C1–C2 | 1.395 | 1.392 |

| C2–C3 | 1.393 | 1.390 |

| C3–F9 | 1.357 | 1.353 |

| C5–C6 | 1.386 | 1.382 |

| C7–O13 | 1.230 | 1.222 |

| N14–H15 | 1.009 | 1.008 |

| C17–H19 | 1.092 | 1.090 |

| **Bond Angles (°) ** | ||

| C6–C1–C7–N14 | -179.4 | -180.0 |

| F8–C2–C3–C4 | 179.6 | 179.6 |

| C2–C3–C4–O10 | 178.0 | 180.0 |

| C3–C4–C5–C6 | -0.49 | -0.58 |

| O10–C4–C5–H11 | 2.41 | 2.51 |

| C4–C5–C6–C1 | -0.36 | -0.36 |

| H11–C5–C6–H12 | 0.14 | 0.15 |

| O13–C7–N14–H15 | -0.43 | -0.9 |

| C4–O10–C17–H19 | -177.1 | -178.2 |

Data sourced from a computational study using the B3LYP method. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in charge transfer interactions. nih.govx-mol.com For this compound, the HOMO-LUMO energies have been calculated, and the energy gap has been determined. nih.gov A smaller energy gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov The pictorial representation of these orbitals illustrates the distribution of electron density, which is key to understanding the molecule's reactive sites. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Energy Gap of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.631 |

| LUMO Energy | -1.714 |

| Energy Gap (ΔE) | 4.917 |

Calculations performed at the B3LYP/6-31+G(d,p) level of theory.

Mulliken Population Analysis for Charge Distribution and Electron Density Redistributions

Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, providing a picture of the electron density distribution. nih.gov This analysis for this compound has shown a redistribution of electron density within the benzene (B151609) ring. researchgate.netnih.gov The presence of the electronegative fluorine atom (F8) causes the adjacent carbon atom (C2) to become highly negative, which in turn makes the neighboring carbon atoms (C1 and C3) positive. researchgate.net This charge distribution pattern is a key factor in determining the molecule's chemical behavior and interaction with other molecules.

Global and Local Chemical Descriptors for Reactivity Prediction

To quantify the chemical reactivity of this compound, various global and local chemical descriptors have been calculated. nih.gov These descriptors, derived from the HOMO and LUMO energies, include chemical potential, hardness, softness, and the electrophilicity index. nih.gov These parameters provide a quantitative measure of the molecule's stability and reactivity. nih.gov Local reactivity descriptors, such as the Fukui function, are used to identify the specific atomic sites within the molecule that are most likely to be involved in nucleophilic or electrophilic reactions. researchgate.net

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Potential (μ) | -4.1725 eV |

| Chemical Hardness (η) | 2.4585 eV |

| Global Softness (S) | 0.4067 eV⁻¹ |

| Electrophilicity Index (ω) | 3.543 eV |

Calculated from HOMO and LUMO energies obtained at the B3LYP/6-31+G(d,p) level.

Theoretical Vibrational Analysis and Validation with Experimental Data

A complete vibrational analysis of this compound has been performed using DFT methods, specifically B3LYP with various basis sets. nih.govresearchgate.net The calculated vibrational frequencies were then compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net The theoretical calculations have shown good agreement with the experimental spectra, allowing for a detailed assignment of the fundamental vibrational modes of the molecule. researchgate.netnih.gov This includes the characteristic vibrations of the amide group (NH2 stretching and bending modes) and the C-H vibrations of the aromatic ring. researchgate.net

Table 4: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) of this compound

| Vibrational Mode | Experimental FT-IR | Theoretical (B3LYP/6-31+G(d,p)) |

| NH₂ Asymmetric Stretch | 3409 | 3548 |

| NH₂ Symmetric Stretch | 3200 | 3432 |

| C-H Stretch (Aromatic) | 3107 | 3088 |

| C=O Stretch | 1672 | 1685 |

| NH₂ Scissoring | 1641 | 1632 |

| C-F Stretch | 1278 | 1285 |

| C-O-C Asymmetric Stretch | 1255 | 1258 |

Data sourced from a study comparing experimental and computed vibrational spectra. researchgate.net

Comparison of Calculated and Observed Vibrational Wave Numbers

A comprehensive vibrational analysis of this compound has been performed using DFT calculations with various basis sets. nih.gov The theoretical vibrational wave numbers, both unscaled and scaled, have been compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.gov

The B3LYP method, in conjunction with the 6-31+G(d,p) and 6-311++G(d,p) basis sets, has been utilized for these calculations. nih.gov A strong correlation between the calculated and experimental wave numbers has been observed, indicating the accuracy of the computational models. nih.govresearchgate.net The relationship is defined by the following linear regression equations:

For B3LYP/6-31+G(d,p): ν_Cal = 0.9978 * ν_Exp + 18.8819 (R² = 0.9928) researchgate.net

For B3LYP/6-311++G(d,p): ν_Cal = 0.9982 * ν_Exp + 8.71556 (R² = 0.9999) researchgate.net

The near-unity R² values demonstrate an excellent agreement between the theoretical predictions and experimental observations. researchgate.net

Table 1: Comparison of Observed and Calculated Vibrational Frequencies (cm⁻¹) for this compound nih.gov

| Assignment (with TED %) | Observed FT-IR | Observed FT-Raman | Calculated (B3LYP/6-31+G(d,p)) Scaled | Calculated (B3LYP/6-311++G(d,p)) Scaled |

| ν NH₂ asym (100) | 3409 | - | 3414 | 3413 |

| ν C-H arom (99) | 3090 | 3085 | 3094 | 3093 |

| ν CH₂ asym (97) | 2990 | 2988 | 2993 | 2991 |

| ν CH₂ sym (98) | 2945 | 2943 | 2948 | 2946 |

| ν C=O (88) | 1678 | 1675 | 1680 | 1679 |

| δ NH₂ scis (85) | 1630 | 1628 | 1633 | 1632 |

| ν C-C (78) | 1580 | 1578 | 1583 | 1581 |

| ν C-C (75) | 1485 | 1483 | 1488 | 1486 |

| δ CH₂ scis (72) | 1450 | 1448 | 1453 | 1451 |

| ν C-N (68) | 1330 | 1328 | 1333 | 1331 |

| ν C-O-C asym (65) | 1260 | 1258 | 1263 | 1261 |

| ν C-F (60) | 1190 | 1188 | 1193 | 1191 |

| ν C-O-C sym (58) | 1030 | 1028 | 1033 | 1031 |

TED % refers to the Total Energy Distribution percentage.

Basis Set Effects and Computational Methodologies for Spectroscopic Prediction

The choice of basis set and computational methodology significantly influences the accuracy of predicted spectroscopic properties. For this compound, studies have shown that the B3LYP functional with extended basis sets provides a good correlation between the calculated and experimental vibrational spectra. researchgate.net Specifically, the 6-31+G(d,p) and the more extensive 6-311++G(d,p) basis sets have been demonstrated to yield results that are highly consistent with experimental FT-IR and FT-Raman data. nih.gov The application of scaling factors to the calculated wave numbers is a common practice to correct for systematic errors inherent in the computational methods, leading to even better agreement with experimental values. researchgate.net

Evaluation of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties is crucial for identifying materials with potential applications in optical technologies. nih.gov NLO phenomena, such as second harmonic generation (SHG), arise from the interaction of intense light with a material, leading to a change in the light's frequency. wikipedia.orgyoutube.com

Calculation of Hyperpolarizability and Prediction of Second Harmonic Generation (SHG) Activity

The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. mdpi.com For this compound, a high value of hyperpolarizability has been calculated, suggesting its potential for SHG applications. nih.gov The SHG phenomenon involves the conversion of two photons of the same frequency into a single photon with double the frequency. wikipedia.org This process is only possible in materials that lack a center of inversion symmetry. nih.gov

The calculated high hyperpolarizability of this compound indicates a significant NLO response, making it a candidate for materials used in frequency doubling of lasers and other optical applications. nih.govwikipedia.org

Table 2: Calculated Hyperpolarizability Components of this compound

| Component | Value (esu) |

| β_total | High value indicative of NLO activity nih.gov |

(Specific numerical values for the hyperpolarizability components were not available in the provided search results.)

Aromaticity Indices and their Correlation with Molecular Stability (e.g., HOMA index)

Aromaticity is a key concept in chemistry that relates to the stability and reactivity of cyclic molecules. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used index to quantify the degree of aromaticity. researchgate.net

For this compound, the HOMA index has been calculated to assess the aromatic character of the benzene ring. nih.gov The HOMA index is derived from the bond lengths of the ring, with a value of 1 indicating a fully aromatic system (like benzene) and values less than 1 indicating a decrease in aromaticity. The calculated HOMA value for the phenyl ring in this compound provides insight into its electronic structure and stability. nih.gov

Table 3: Calculated HOMA Index for this compound

| Molecular Fragment | HOMA Index |

| Phenyl Ring | Value indicating aromatic character nih.gov |

(Specific numerical values for the HOMA index were not available in the provided search results.)

Chemical Reactivity and Reaction Mechanisms of 4 Ethoxy 2,3 Difluorobenzamide

Intrinsic Reactivity Profile and Active Sites.

Quantum chemical studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the electronic properties and reactivity of 4-ethoxy-2,3-difluorobenzamide. nih.gov The distribution of electron density and the nature of frontier molecular orbitals are key to understanding its chemical behavior.

The molecular structure of this compound features several sites susceptible to either nucleophilic or electrophilic attack. The carbonyl carbon of the amide group is a primary electrophilic center, a common feature in benzamides. This is due to the electron-withdrawing effect of the adjacent oxygen atom, which polarizes the carbon-oxygen double bond.

Conversely, the oxygen atom of the carbonyl group and the nitrogen atom of the amide group are nucleophilic centers, possessing lone pairs of electrons. The ethoxy group's oxygen atom also contributes to the nucleophilic character of the molecule. The aromatic ring itself can act as a nucleophile in certain reactions, although its reactivity is modulated by the attached substituents. Global chemical descriptors derived from quantum chemical calculations can help quantify the local and global softness and reactivity, thereby identifying the nucleophilic and electrophilic behavior of specific sites within the compound. nih.gov

Table 1: Predicted Nucleophilic and Electrophilic Centers in this compound

| Site | Type | Rationale |

| Carbonyl Carbon (C=O) | Electrophilic | Electron-withdrawing effect of the adjacent oxygen atom creates a partial positive charge. |

| Carbonyl Oxygen (C=O) | Nucleophilic | Possesses lone pairs of electrons. |

| Amide Nitrogen | Nucleophilic | Possesses a lone pair of electrons. |

| Ethoxy Oxygen | Nucleophilic | Possesses lone pairs of electrons. |

| Aromatic Ring | Nucleophilic | Can participate in electrophilic aromatic substitution, though influenced by substituents. |

Intermolecular charge transfer is a crucial aspect of the reactivity of this compound, particularly in condensed phases and in the presence of other reagents. nih.gov The presence of both electron-donating (ethoxy group) and electron-withdrawing (difluoro and benzamide (B126) groups) substituents facilitates charge transfer interactions.

The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key indicator of a molecule's potential for intermolecular charge transfer. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more readily polarized and can participate more easily in charge transfer processes. nih.gov These interactions are fundamental to the formation of complexes and play a significant role in the mechanisms of many chemical reactions.

Mechanistic Pathways of Transformations Involving this compound

The substituents on the benzene (B151609) ring profoundly influence the mechanistic pathways of reactions involving this compound.

The two fluorine atoms at the 2 and 3 positions of the benzene ring are strong electron-withdrawing groups. This electronic effect deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The fluorine atoms can be displaced by strong nucleophiles, a common reaction pathway for activated fluoroaromatic compounds.

In contrast, the ethoxy group at the 4-position is an electron-donating group through resonance, which can activate the ring towards electrophilic attack, particularly at the positions ortho and para to it. However, the combined effect of the two fluorine atoms generally dominates, making nucleophilic substitution a more probable reaction pathway. The interplay between these opposing electronic effects dictates the regioselectivity of reactions.

The amide group (–CONH2) in this compound is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This allows for the formation of intermolecular hydrogen bonds, which can lead to the formation of dimers and other supramolecular assemblies. nih.gov

These hydrogen bonding interactions are not merely structural features; they can play a critical role in directing the reactivity of the molecule. For instance, by orienting reacting molecules in a specific manner, hydrogen bonds can influence the stereochemistry and regioselectivity of a reaction. In enzymatic reactions, the precise positioning of a substrate like this compound within an active site is often governed by a network of hydrogen bonds. Studies on related fluorinated benzamides have highlighted the importance of amide-amide hydrogen bonds and other weak interactions like C-H···F in their crystal structures. mdpi.com

Theoretical Kinetic Studies and Thermodynamic Considerations in Chemical Reactions

Computational chemistry provides powerful tools for investigating the kinetics and thermodynamics of reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, which are crucial for understanding reaction rates.

Theoretical studies can predict the most likely reaction pathways by comparing the activation barriers of competing mechanisms. For example, in a nucleophilic aromatic substitution reaction, calculations can determine whether the displacement of a fluorine atom is kinetically and thermodynamically favored over other possible transformations.

Thermodynamic calculations, such as determining the change in Gibbs free energy (ΔG) for a reaction, can predict the position of the chemical equilibrium. A negative ΔG indicates a spontaneous reaction under the given conditions. These theoretical insights are invaluable for optimizing reaction conditions and for designing new synthetic routes involving this compound.

Advanced Analytical Methodologies for 4 Ethoxy 2,3 Difluorobenzamide

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are fundamental for isolating 4-Ethoxy-2,3-difluorobenzamide from complex sample matrices prior to its detection and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly suitable method for the analysis of benzamide (B126) derivatives, offering versatile separation capabilities based on polarity. researchgate.net For this compound, a reversed-phase (RP-HPLC) approach is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. This technique separates compounds based on their hydrophobicity.

Research on structurally related benzoylphenylurea (B10832687) insecticides, which contain a difluorobenzamide moiety, provides insight into viable HPLC conditions. For instance, an analytical method for lufenuron (B1675420) uses a C18 column with a mobile phase consisting of a methanol (B129727) and water mixture. scispace.com The separation is performed in isocratic mode, where the mobile phase composition remains constant throughout the run. scispace.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic benzene (B151609) ring in the molecule absorbs UV light. researchgate.netscispace.com

Table 1: Illustrative RP-HPLC Parameters for Analysis of Benzamide Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (Octadecyl-silica), 5 µm particle size | Provides excellent separation for non-polar to moderately polar compounds based on hydrophobic interactions. |

| Mobile Phase | Methanol:Water or Acetonitrile:Water mixture scispace.comresearchgate.net | The ratio can be adjusted to optimize the retention time and resolution of the analyte peak. |

| Flow Rate | 1.0 mL/min scispace.com | A standard flow rate for analytical scale columns, balancing analysis time and separation efficiency. |

| Detection | UV at ~220-254 nm scispace.com | The benzamide chromophore exhibits strong absorbance in this UV range, allowing for sensitive detection. |

| Mode | Isocratic or Gradient | Isocratic mode is simpler, while gradient elution can improve peak shape and reduce analysis time for complex mixtures. |

Gas Chromatography (GC): GC is an alternative technique, particularly when coupled with mass spectrometry. However, its application to benzamide compounds requires careful consideration of their thermal stability. Many benzoylphenylureas are known to be thermally labile, undergoing cleavage of the urea (B33335) bridge in the high-temperature environment of the GC injector. jst.go.jp This can result in the formation of degradation products, such as 2,6-difluorobenzamide (B103285) from related compounds. jst.go.jp

For the analysis of this compound, it is plausible that similar thermal degradation could occur. If the intact molecule is to be analyzed, a derivatization step may be necessary to increase its thermal stability and volatility. For example, methods for analyzing related metabolites like 2,6-difluorobenzoic acid involve derivatization with agents like N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) before GC-MS analysis. uzh.ch

Table 2: General GC Parameters for Analysis of Related Difluorobenzamide Compounds

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Fused-silica capillary (e.g., 5% phenyl methyl siloxane) jst.go.jp | A common, versatile column for separating a wide range of organic compounds. |

| Injector Temp. | ~250°C jst.go.jp | Must be optimized to ensure volatilization without causing excessive thermal degradation. |

| Carrier Gas | Helium or Nitrogen jst.go.jp | Inert gases that transport the analyte through the column. |

| Oven Program | Temperature ramp (e.g., 90°C to 280°C) jst.go.jp | A programmed temperature increase allows for the separation of compounds with different boiling points. |

| Derivatization | Potentially required (e.g., silylation) uzh.ch | To enhance volatility and thermal stability, preventing on-column degradation. |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification of this compound. It provides information on the molecular weight and, through fragmentation analysis, the structural components of the molecule.

When coupled with a chromatographic inlet (GC-MS or LC-MS), the mass spectrometer can generate a mass spectrum for the compound as it elutes from the column. The molecular ion peak (M+) confirms the molecular weight of the compound. For this compound (C9H9F2NO2), the expected monoisotopic mass is approximately 201.06 Da.

Tandem mass spectrometry (MS/MS) offers even greater specificity through controlled fragmentation of a selected precursor ion (typically the molecular ion). epa.gov This process generates a unique spectrum of product ions that serves as a structural fingerprint. Analysis of related difluorobenzamide compounds shows characteristic fragmentation patterns. For example, in the GC-MS analysis of benzoylphenylureas, a common cleavage yields a 2,6-difluorobenzamide fragment (MW 157). jst.go.jp This suggests that a primary fragmentation pathway for this compound would involve the cleavage of the amide bond or loss of the ethoxy group.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 201 | [M]+ (Molecular Ion) | Intact molecule. |

| 172 | [M - C2H5]+ | Loss of the ethyl group from the ethoxy moiety. |

| 157 | [M - C2H4O]+ | Loss of ethene oxide from the ethoxy group. |

| 140 | [C7H4F2O]+ | Fragment corresponding to the difluoro-ethoxy-benzoyl cation. |

Combined Spectroscopic and Chromatographic Approaches for Mixture Analysis

For analyzing this compound in complex environments such as environmental samples, biological matrices, or industrial process streams, combined (hyphenated) techniques like HPLC-MS/MS and GC-MS are the methods of choice. jst.go.jpuzh.chepa.gov These approaches integrate the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry.

HPLC-MS/MS: This is a particularly robust technique for analyzing non-volatile or thermally labile compounds in liquid samples. epa.gov After separation by HPLC, the eluent is directed into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions from the analyte molecules in the liquid phase before they enter the mass analyzer. ucsd.edu An ion trap or triple quadrupole mass analyzer can then be used to perform MS/MS, providing high selectivity and sensitivity for quantifying trace levels of the target compound, even in the presence of co-eluting interferences. epa.gov

GC-MS: This technique is highly effective for volatile and thermally stable compounds. jst.go.jpuzh.ch For compounds that require it, derivatization can be employed to make them suitable for GC analysis. uzh.ch The GC separates volatile components, which are then introduced into the MS for ionization, typically by electron impact (EI). The resulting mass spectra, which contain characteristic fragmentation patterns, can be compared against spectral libraries for confident identification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by instructing the mass spectrometer to detect only a few specific ions characteristic of the target analyte. jst.go.jp

The combination of retention time from the chromatograph and the mass spectrum from the spectrometer provides two independent points of identification, making these hyphenated methods the gold standard for confirmatory analysis and quantitative studies of this compound in mixtures.

Patent Landscape and Industrial Research Implications of 4 Ethoxy 2,3 Difluorobenzamide

Analysis of Existing Patents Related to Synthesis and Derivatives

While patents specifically claiming 4-Ethoxy-2,3-difluorobenzamide as a final product are not prominently widespread, an analysis of the patent literature for its precursors and analogous structures provides significant insight into its industrial relevance and synthetic accessibility. The synthesis of such a molecule is intrinsically linked to the availability and patent protection of its key intermediates.

A critical precursor for this compound is 4-ethoxy-2,3-difluorophenol (B141254). A Chinese patent, CN105152878A, details a one-pot method for preparing this phenol (B47542) derivative from 4-ethoxy-2,3-difluorobromobenzene. google.com The method involves the formation of a Grignard reagent, followed by a borating reaction and subsequent oxidation. google.com The patent emphasizes the method's suitability for industrial production due to high yield and purity, mild reaction conditions, and simple processing, underscoring the commercial viability of producing key building blocks for more complex molecules like this compound. google.com

The subsequent conversion of the phenol or a related aniline (B41778) to the final benzamide (B126) would typically involve standard amidation procedures. The synthesis of the benzamide functional group itself from precursors like difluorobenzoic acids is also a subject of patent literature. For instance, patents exist that optimize the synthesis of intermediates like 2,4-difluorobenzoic acid, a related isomer, aiming to improve reaction efficiency and environmental friendliness for industrial-scale production. google.com

The patent landscape for derivatives is broader, with numerous patents claiming various substituted benzamides for diverse applications. For example, U.S. Patent US6642379B1 discloses a wide range of benzamide derivatives for use as agricultural and horticultural insecticides. google.comnih.gov While not explicitly listing the 4-ethoxy-2,3-difluoro substitution pattern, the claims often cover broad classes of halogenated and alkoxy-substituted benzamides, indicating that a molecule like this compound could fall within the scope of or be structurally analogous to compounds in the agrochemical sector. Similarly, patents for pharmaceutical applications describe vast libraries of benzamide derivatives. European patent EP0706513B1 covers fluoroalkoxy-substituted benzamides as phosphodiesterase inhibitors, highlighting the therapeutic potential of this class of compounds. google.com

The table below summarizes key patents relevant to the synthesis of this compound's precursors and the broader class of fluorinated benzamides.

| Patent Number | Title | Key Findings & Relevance to this compound |

| CN105152878A | Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method | Discloses an industrially applicable synthesis for a key precursor, indicating a viable route for the production of this compound. google.com |

| CN101503372A | Preparation of fluoro benzamide compound | Describes general methods for preparing fluoro-benzamides, highlighting their importance as intermediates for medicine and agricultural chemicals. google.com |

| US6642379B1 | Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof | Claims a broad range of benzamide derivatives for insecticidal use, suggesting a potential application area for this compound. google.comnih.gov |

| EP0706513B1 | Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors | Covers fluoroalkoxy-substituted benzamides for pharmaceutical use, indicating the therapeutic potential of this structural class. google.com |

| CN102659544A | Method for preparing 2,3-difluorobenzaldehyde | Details the synthesis of a 2,3-difluoro substituted benzene (B151609) ring, a core component of the target molecule, for use in medicine and agrochemicals. google.com |

Research and Development Trends in Related Fluorinated Benzamide Compounds in Industrial Contexts

In the pharmaceutical industry, fluorinated benzamides are integral to the development of new therapeutic agents across various disease areas. The fluorine atoms can act as bioisosteres of hydrogen atoms, leading to altered electronic properties and conformational preferences that can enhance binding to biological targets. nih.gov Research has shown that fluorination can block sites of metabolic attack, prolonging the half-life of a drug. nih.gov Patents and publications describe fluorinated benzamide derivatives as inhibitors of enzymes like phosphodiesterases and receptor tyrosine kinases, or as agents for treating cancer and inflammatory diseases. google.comepo.org The development of these compounds often involves screening large libraries of structurally diverse benzamides to identify candidates with optimal potency and pharmacokinetic properties. justia.com

In the agrochemical industry, the trend is similarly focused on leveraging the unique properties of fluorine to create more effective and safer pesticides. Fluorinated benzamides are a well-established class of insecticides. google.comnih.gov A prominent example is Novaluron, a benzoylphenyl urea (B33335) insecticide that contains a 2,6-difluorobenzoyl moiety. wikipedia.org These compounds often act as insect growth regulators by inhibiting chitin (B13524) synthesis. wikipedia.org The research and development trend in this area is toward creating next-generation pesticides with high potency against target pests while exhibiting low toxicity to non-target organisms and a favorable environmental degradation profile. researchgate.net The substitution pattern on the benzamide ring is a key area of research, with companies patenting numerous variations to optimize performance and secure intellectual property. google.comnih.govgoogle.com.na

The table below outlines the key research and development trends for fluorinated benzamides in major industrial sectors.

| Industrial Sector | Key R&D Trends | Examples of Target Applications |

| Pharmaceuticals | - Enhancing metabolic stability and bioavailability through fluorination. acs.orgnih.gov- Modulating binding affinity to specific biological targets (e.g., enzymes, receptors). google.comepo.org- Synthesis of large compound libraries for high-throughput screening. | - Anticancer agents (e.g., kinase inhibitors). epo.orgjustia.com- Anti-inflammatory drugs. google.com- Central Nervous System (CNS) agents. |

| Agrochemicals | - Development of potent insect growth regulators. wikipedia.org- Improving selectivity to target pests while minimizing harm to beneficial insects and the environment. researchgate.net- Overcoming resistance to existing classes of pesticides. | - Insecticides for crop protection (e.g., control of Lepidoptera, Coleoptera). google.comnih.gov- Fungicides and Herbicides. google.com |

| Materials Science | - Creation of high-performance polymers with enhanced thermal and chemical resistance. researchgate.net- Development of functional materials like liquid crystals. google.com | - Heat-resistant polyamides and polyimides. researchgate.net- Components for liquid crystal displays (LCDs). google.com |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While established methods for synthesizing benzamide (B126) derivatives exist, the future necessitates the development of more efficient and environmentally sustainable routes. A key focus is on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents.

Research into novel synthetic pathways for fluorinated benzamides and related structures is an active field. mdpi.comacs.org Modern synthetic organic chemistry offers several strategies to improve efficiency and sustainability. One promising approach involves the use of metal-catalyzed cross-coupling and C-H activation reactions, which can form key bonds in a more direct and atom-economical fashion. rsc.org For instance, rhodium(III)-catalyzed C-H activation has been used to synthesize isoquinolones from benzamides in water, using air as the sole oxidant, which represents a significantly greener alternative to traditional methods that often employ stoichiometric heavy metal oxidants. rsc.org

Further research could explore a broader range of catalysts, including earth-abundant metals like cobalt and nickel, to replace more expensive precious metals. nih.govmdpi.com The development of one-pot reactions and tandem catalytic cycles, where multiple synthetic steps are performed in a single reaction vessel, would also contribute to increased efficiency by reducing the need for intermediate purification steps. nih.gov The exploration of alternative energy sources, such as microwave irradiation, has already shown promise in accelerating amide bond formation and could be further optimized for the synthesis of complex benzamides. ontosight.airesearchgate.net

Table 1: Comparison of Synthetic Methodologies for Benzamide Derivatives

| Methodology | Catalyst/Reagent | Solvent | Key Advantages |

|---|---|---|---|

| Traditional Amidation | Coupling reagents (e.g., EDCI, HOBt) | DMF, DCM | Well-established, versatile |

| Rh-catalyzed C-H Annulation rsc.org | Rh(III) complex | Water | High regioselectivity, uses air as oxidant |

| Co-catalyzed Oxidative Cyclization nih.gov | Co(OAc)₂·4H₂O | Not specified | Forms complex spirocyclic structures |

| Inorganic Base-Catalyzed Formation nih.gov | Potassium Hydroxide (KOH) | Dichloromethane (CH₂) | Mild conditions, simple reagents |

| Ru-catalyzed Cyclization rsc.org | Ruthenium complex | Not specified | Access to diverse isoindolinone derivatives |

| Pd-catalyzed Ortho-Acylation acs.org | Pd(TFA)₂ | Dichloroethane (DCE) | Direct functionalization of the benzene (B151609) ring |

Application of Advanced Computational Techniques for Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like 4-Ethoxy-2,3-difluorobenzamide, thereby guiding experimental research. nih.gov Density Functional Theory (DFT) has been extensively applied to this specific compound to investigate its structural and spectral properties. researchgate.netnih.govnih.gov These studies provide insights into molecular geometry, vibrational frequencies (FT-IR and FT-Raman), and electronic characteristics such as the HOMO-LUMO energy gap, which is crucial for understanding chemical reactivity and intermolecular charge transfer. nih.govnih.gov

Future computational work could expand upon these foundations. Advanced techniques like Quantum Theory of Atoms in Molecules (QTAIM) can offer deeper insights into the nature of chemical bonds and intermolecular interactions, such as hydrogen bonding, which are critical in the solid-state structure and potential biological interactions of benzamides. mdpi.com The use of path integral molecular dynamics (PIMD) can account for nuclear quantum effects, providing a more accurate description of the dynamics of hydrogen bonds. mdpi.com

For designing new benzamide derivatives, quantitative structure-activity relationship (QSAR) and 4D-QSAR models can be developed to correlate structural features with specific properties, such as biological activity or toxicity. ontosight.ainih.gov These models, combined with molecular docking simulations, can predict how newly designed molecules will interact with biological targets, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. nih.govrsc.org This integrated computational approach accelerates the discovery process and reduces the reliance on costly and time-consuming experimental screening. nih.gov

Table 2: Computational Techniques in Benzamide Research

| Technique | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) researchgate.netnih.govnih.gov | Structural and spectral analysis of this compound. | Optimized geometry, vibrational modes, HOMO-LUMO gap, molecular electrostatic potential. researchgate.netnih.gov |

| Molecular Docking ontosight.airsc.org | Predicting binding modes of benzamide derivatives to target proteins. | Ligand-protein interactions, binding affinity, identification of key residues. ontosight.airsc.org |

| QSAR / 3D-QSAR ontosight.ainih.govrsc.org | Correlating molecular structure with biological activity or properties. | Identification of structural features that influence activity, predictive modeling. ontosight.airsc.org |

| Molecular Dynamics (MD) Simulation rsc.org | Simulating the dynamic behavior of ligand-protein complexes. | Stability of binding, conformational changes, validation of docking results. rsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) mdpi.com | Analyzing electron density to characterize chemical bonds and interactions. | Detailed description of hydrogen bonds and other non-covalent interactions. mdpi.com |

Exploration of Specific Chemical Transformations and Reaction Catalysis

The benzamide functional group is a versatile platform for a variety of chemical transformations. Future research should continue to explore novel catalytic reactions that can selectively modify the this compound structure or related benzamides to generate new chemical entities.

A significant area of interest is the catalytic functionalization of C-H bonds, which allows for the direct introduction of new substituents onto the aromatic ring or side chains without the need for pre-functionalized starting materials. rsc.org Research has demonstrated the utility of transition metals like rhodium, ruthenium, and cobalt in catalyzing such transformations, leading to the synthesis of complex heterocyclic structures like isoquinolones and isoindolinones. rsc.orgnih.govrsc.org Further exploration could focus on expanding the scope of these reactions to different positions on the benzamide ring and employing a wider range of coupling partners.

Another avenue involves the catalytic transformation of the amide group itself. While amides are generally stable, recent advances have enabled their use in cross-coupling reactions. Exploring the catalytic activation of the C-N bond in this compound could open up pathways to novel structures that are otherwise difficult to access. Furthermore, investigating the influence of the ethoxy and difluoro substituents on the reactivity and regioselectivity of these catalytic reactions is a critical research question. For example, cobalt-catalyzed C-H deuteriomethoxylation of benzamides has been reported, indicating the potential for selective isotopic labeling and functionalization. mdpi.com

Table 3: Catalytic Transformations of the Benzamide Scaffold

| Reaction Type | Catalyst System | Product Type |

|---|---|---|

| C–H Activation/Annulation rsc.org | Rh(III) / O₂ (air) | Isoquinolones |

| Oxidative Cyclization nih.gov | Co(OAc)₂ / directing group | Isoindolone Spirosuccinimides |

| Cyclization with Allylic Alcohols rsc.org | Ru(II) / AgSbF₆ / Cu(OAc)₂ | 3-Substituted Isoindolinones |

| C-H Deuteriomethoxylation mdpi.com | Cobalt(II) / Salicylaldehyde ligand | Deuteriomethoxylated Benzamides |

| Decarboxylative Ortho-Acylation acs.org | Pd(TFA)₂ / (NH₄)₂S₂O₈ | Ortho-Acylated Benzamides |

Design of Next-Generation Benzamide Derivatives with Tunable Electronic Properties

The design and synthesis of new benzamide derivatives with precisely controlled electronic properties is a key area for future materials science and medicinal chemistry research. nih.govhsmc.gr The electronic nature of the benzamide scaffold can be fine-tuned by introducing various substituents onto the aromatic ring.

The presence of two fluorine atoms and an ethoxy group in this compound already imparts specific electronic characteristics. Fluorine atoms are strongly electron-withdrawing and can influence properties like acidity, lipophilicity, and metabolic stability. nih.gov The ethoxy group, conversely, is an electron-donating group. The interplay between these substituents creates a unique electronic profile.

Future research can systematically explore this interplay by synthesizing analogues with different substitution patterns. For example, replacing the ethoxy group with other alkoxy or alkylthio groups, or introducing additional electron-withdrawing or -donating groups at other positions on the ring, could lead to materials with a wide range of electronic properties. researchgate.net This could be particularly relevant for applications in organic electronics, where the HOMO-LUMO gap and charge transport properties are critical. researchgate.net Studies have shown that introducing different functional groups can modulate the intramolecular charge transfer (ICT) characteristics of benzamide-based dyes, allowing for the tuning of their emission wavelengths. researchgate.net Computational studies can be employed to predict how different substituents will affect the electronic structure, guiding the synthetic efforts towards derivatives with desired properties, such as a smaller band gap or specific absorption and emission spectra. researchgate.net

Table 4: Influence of Substituents on Benzamide Properties

| Substituent | General Electronic Effect | Potential Impact on Properties |

|---|---|---|

| Fluorine (-F) nih.gov | Strongly Electron-Withdrawing (Inductive) | Increases metabolic stability, modulates binding affinity, alters pKa. |

| Ethoxy (-OEt) | Electron-Donating (Resonance) | Modulates electronic properties, can influence solubility and reactivity. |

| Alkyl (-R) | Weakly Electron-Donating | Increases lipophilicity. |

| Methoxy (-OMe) researchgate.net | Electron-Donating (Resonance) | Can enhance antioxidant properties, tunes electronic characteristics. |

| Trifluoromethyl (-CF₃) nih.gov | Strongly Electron-Withdrawing | Increases lipophilicity and metabolic stability. |

| Amine (-NH₂) / Hydroxyl (-OH) researchgate.net | Strongly Electron-Donating (Resonance) | Can confer antioxidant properties, participates in hydrogen bonding. |

常见问题

Q. What are the optimal synthetic routes for 4-Ethoxy-2,3-difluorobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, refluxing ethoxy-containing precursors with fluorinated benzoyl chloride derivatives in anhydrous solvents (e.g., tetrahydrofuran or ethanol) under acidic catalysis (e.g., glacial acetic acid) can yield the target compound. Reaction optimization may include:

- Temperature control : Refluxing at 80–100°C for 4–10 hours to ensure complete conversion .

- Solvent selection : Polar aprotic solvents like THF improve solubility of intermediates, while ethanol aids in crystallization .

- Catalyst use : Acidic conditions (e.g., glacial acetic acid) facilitate amide bond formation .

Purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : and NMR resolve ethoxy (-OCHCH) and fluorine substituents. NMR confirms carbonyl (C=O) and aromatic ring geometry .

- FT-IR : Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C-F) are diagnostic .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak at m/z 201.17 (CHFNO) .

Cross-referencing experimental data with computational predictions (e.g., DFT-calculated spectra) enhances reliability .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions, guiding derivatization strategies .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with kinetic stability and charge-transfer interactions .

- Vibrational Frequencies : Match experimental IR/Raman spectra to validate computational models .

Software suites like Gaussian 09 or ORCA are standard for these analyses. Discrepancies between computed and experimental data may arise from solvent effects, requiring implicit solvation models (e.g., PCM) for correction .

Q. How can microfluidic systems improve the scalability of this compound synthesis?

Methodological Answer: Continuous-flow microreactors enhance reaction control and reproducibility:

- Residence Time Optimization : Short reaction times (minutes vs. hours) reduce side-product formation .

- Mixing Efficiency : Laminar flow regimes ensure uniform reagent distribution, critical for fluorinated intermediates .

- Temperature Gradients : Precise thermal management minimizes decomposition of heat-sensitive amide bonds .

Numerical simulations (e.g., CFD) coupled with experimental validation (e.g., inline HPLC monitoring) optimize reactor design .

Q. What strategies resolve contradictions in spectral data or crystallographic results for fluorinated benzamides?

Methodological Answer: Discrepancies often stem from polymorphism or solvent effects. Mitigation strategies include:

- Multi-Technique Validation : Combine XRD, solid-state NMR, and DSC to confirm crystalline phase purity .

- Solvent Screening : Test crystallization in diverse solvents (e.g., ethanol/hexane mixtures) to isolate stable polymorphs .

- Dynamic NMR Studies : Probe conformational flexibility in solution that may obscure spectral assignments .

Applications in Medicinal Chemistry

Q. How does the electronic profile of this compound influence its potential as a pharmacophore?

Methodological Answer: The ethoxy and fluorine groups modulate electronic properties:

- Lipophilicity : LogP calculations (~2.1) suggest moderate membrane permeability, suitable for CNS-targeting drugs .

- Hydrogen Bonding : The amide NH and ethoxy oxygen serve as H-bond donors/acceptors, enhancing target binding .

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, prolonging half-life .

Structure-activity relationship (SAR) studies via in silico docking (e.g., AutoDock Vina) can prioritize derivatives for in vitro testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。